3-nitro-1H-pyrazolo[3,4-c]pyridine
Overview
Description
“3-nitro-1H-pyrazolo[3,4-c]pyridine” is a heterocyclic compound . It is part of the pyrazolopyridine family, which has been attracting attention due to its structural similarity to purine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has also been described .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H4N4O2 . Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .
Chemical Reactions Analysis
The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives have been explored . The compounds can be selectively elaborated along multiple growth-vectors .
Scientific Research Applications
Synthesis and Biomedical Applications
Pyrazolo[3,4-b]pyridines, closely related to 3-nitro-1H-pyrazolo[3,4-c]pyridine, are significant in biomedical applications. These heterocyclic compounds, which include over 300,000 variants, are studied for their diverse substituents and synthetic methods. Their biomedical applications are notable, contributing to advancements in this field (Donaire-Arias et al., 2022).
Preparation and Reactions
The preparation and reactions of pyrazolo[3,4-c]pyridines have been a focus of research. These compounds undergo various chemical reactions, including electrophilic substitution. Their synthesis involves nitrosation and rearrangement of specific precursors, contributing to the development of novel compounds with potential applications in various fields (Foster & Hurst, 1973).
Bridged Energetic Pyridines Derivatives
Research on bridged pyridine-based energetic derivatives has shown the importance of this compound in developing materials with significant detonation properties. These studies involve exploring their geometrical structures, electronic structures, thermal stabilities, and other thermodynamic properties, vital for applications in materials science (Zhai et al., 2019).
Molecular Design in Energetic Materials
Research into the synthesis and thermal behavior of fused, tricyclic pyridine-based energetic materials, such as 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, highlights the relevance of this compound derivatives in energetic material design. These studies focus on novel synthesis methods, crystal structure analysis, and evaluation of properties like density and detonation performance (Ma et al., 2018).
Hydrogen-Bonded Dimer Formation
Studies on compounds like 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine demonstrate the formation of hydrogen-bonded dimers, emphasizing the structural and bonding characteristics of pyrazolo[3,4-b]pyridines. Such research is crucial in understanding the molecular interactions and potential applications in molecular design and supramolecular chemistry (Quiroga et al., 2010).
Antiproliferative Activity
Research into pyrazolo[3,4-c]pyridines also explores their antiproliferative activity, particularly in cancer research. Studies have shown that certain derivatives of this compound class possess cytotoxicity and anticancer potential, primarily through apoptosis induction and inhibition of protein kinases. This research provides insights into potential therapeutic applications (Gavriil et al., 2017).
Future Directions
Properties
IUPAC Name |
3-nitro-2H-pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)6-4-1-2-7-3-5(4)8-9-6/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSLBMZXHWNKSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NNC(=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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